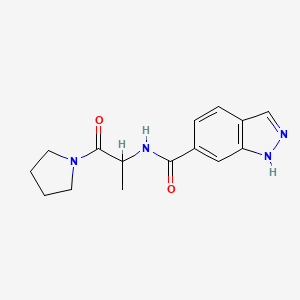![molecular formula C14H12Cl2N2O2 B6647386 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea, also known as DCPMU, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acid epoxides.
Mechanism of Action
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea inhibits sEH by binding to the enzyme's active site, preventing it from metabolizing fatty acid epoxides. This leads to an increase in the levels of these epoxides, which have been shown to have beneficial effects on various physiological processes, including inflammation, blood pressure regulation, and glucose metabolism.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces blood pressure by increasing the levels of vasodilatory epoxyeicosatrienoic acids (EETs) and reducing the levels of vasoconstrictive angiotensin II. 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has also been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea is its specificity for sEH, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea. Another area of interest is the investigation of the therapeutic potential of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea in various diseases, including hypertension, diabetes, and inflammation. Additionally, the mechanisms underlying the effects of 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea on glucose metabolism and insulin sensitivity require further investigation. Finally, the development of more effective delivery methods for 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea could broaden its applications in vivo.
Synthesis Methods
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea can be synthesized through a multistep process starting from 3,4-dichloroaniline and 2-hydroxybenzaldehyde. The first step involves the condensation of 3,4-dichloroaniline with 2-hydroxybenzaldehyde in the presence of a suitable acid catalyst to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine. Finally, the amine is treated with isocyanate to form 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has been extensively studied in various scientific fields, including pharmacology, toxicology, and biochemistry. Its primary application is as an inhibitor of sEH, which has been implicated in the pathogenesis of several diseases, including hypertension, diabetes, and inflammation. 1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea has been shown to have potent anti-inflammatory, anti-hypertensive, and anti-diabetic effects in animal models.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-6-5-10(7-12(11)16)18-14(20)17-8-9-3-1-2-4-13(9)19/h1-7,19H,8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGNEINMYLOIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)

![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)


![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)